molecular formula C12H22N2O3 B13191580 tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13191580
M. Wt: 242.31 g/mol
InChI Key: GNVLOIYVQACTGT-UHFFFAOYSA-N
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Description

tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including a tert-butyl ester, an aminomethyl group, and a hydroxyazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclopropyl and azetidine intermediates. One common method involves the reaction of a cyclopropylamine derivative with an azetidine-3-carboxylic acid derivative under controlled conditions to form the desired product. The reaction conditions often include the use of protecting groups, such as tert-butyl, to ensure the stability of the intermediates and the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate serves as a valuable intermediate for the construction of complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyazetidine ring can participate in ring-opening reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate
  • tert-Butyl (1-(aminomethyl)cyclopropyl)methylcarbamate
  • tert-Butyl N-[1-(3-aminopropyl)cyclopropyl]carbamate

Uniqueness: tert-Butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate is unique due to its combination of a hydroxyazetidine ring and a cyclopropyl group. This structural arrangement provides distinct reactivity and stability compared to other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3-[1-(aminomethyl)cyclopropyl]-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12(16,8-14)11(6-13)4-5-11/h16H,4-8,13H2,1-3H3

InChI Key

GNVLOIYVQACTGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)CN)O

Origin of Product

United States

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